Technical Deep Dive: Synthesis of 5-Bromobenzo[c]isothiazol-3-amine
Technical Deep Dive: Synthesis of 5-Bromobenzo[c]isothiazol-3-amine
The following technical guide details the synthesis of 5-Bromobenzo[c]isothiazol-3-amine (also known as 5-bromo-2,1-benzisothiazol-3-amine). This guide prioritizes the Benzo[c] (2,1-benzisothiazole) isomer, which is structurally distinct from the more common Benzo[d] (1,2-benzisothiazole) scaffold often found in saccharin derivatives.
Executive Summary
Target Molecule: 5-Bromobenzo[c]isothiazol-3-amine CAS Registry Number: 1379324-34-1 Core Scaffold: 2,1-Benzisothiazole (Benzo[c]isothiazole) Primary Application: Intermediate for KRAS G12C inhibitors, kinase inhibitors, and azo-dye precursors.[1]
The 2,1-benzisothiazole system is an ortho-quinonoid heterocycle, possessing unique electronic properties compared to its 1,2-isomer. While the 1,2-benzisothiazole (benzo[d]) system is synthesized via oxidative cyclization of thioamides, the benzo[c]isothiazole core is most efficiently accessed via the reaction of 2-aminobenzonitriles with elemental sulfur. This guide outlines a robust, scalable protocol for the 5-bromo derivative, ensuring high regioselectivity and yield.
Retrosynthetic Analysis & Strategy
To synthesize 5-Bromobenzo[c]isothiazol-3-amine, we employ a disconnection strategy that traces back to commercially available aniline derivatives.
Strategic Disconnection
The C3-N and N1-S bonds are formed in a cascade sequence.[1] The most reliable precursor is 2-amino-5-bromobenzonitrile . The bromine atom at the 5-position (para to the amino group in the starting aniline) is installed prior to ring closure to avoid regioselectivity issues during late-stage halogenation.
-
Target: 5-Bromobenzo[c]isothiazol-3-amine[1]
-
Reagents: Elemental Sulfur (
), Base (Morpholine/Ammonia)
Mechanistic Pathway (DOT Diagram)
The reaction proceeds via the nucleophilic attack of a polysulfide species on the nitrile carbon, followed by cyclization with the adjacent amino group.
Caption: Mechanistic flow from aminonitrile precursor to the 2,1-benzisothiazole core via sulfur insertion.
Detailed Synthetic Protocol
Method A: The Sulfur-Amine Cascade (Primary Route)
This method is preferred for its operational simplicity and avoidance of hazardous high-pressure hydrogenation or toxic heavy metals.
Materials & Reagents
| Reagent | Equiv. | Role | CAS |
| 2-Amino-5-bromobenzonitrile | 1.0 | Limiting Reagent | 39263-32-6 |
| Elemental Sulfur ( | 2.0 - 3.0 | Sulfur Source | 7704-34-9 |
| Morpholine | 3.0 - 5.0 | Catalyst/Solvent | 110-91-8 |
| Ethanol (Abs.) | Solvent | Reaction Medium | 64-17-5 |
Step-by-Step Procedure
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen inlet (though the reaction is relatively air-tolerant,
prevents side oxidation). -
Charging: Add 2-amino-5-bromobenzonitrile (10.0 mmol, 1.97 g) and elemental sulfur (30.0 mmol, 0.96 g) to the flask.
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Solvent Addition: Add Ethanol (20 mL) followed by Morpholine (3.0 mL). Note: Morpholine acts as both a base to activate sulfur and a co-solvent.
-
Reflux: Heat the mixture to reflux (
) with vigorous stirring. The mixture will turn dark orange/red as polysulfides form. -
Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting nitrile (
) should disappear, and a fluorescent spot corresponding to the product ( ) will appear. Reaction time is typically 4–6 hours . -
Work-up:
-
Cool the reaction mixture to room temperature.
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Pour the dark mixture into ice-cold water (100 mL) with stirring.
-
A yellow-orange precipitate will form. Stir for 30 minutes to ensure full precipitation.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (
) to remove excess morpholine and sulfur salts. -
Purification:
-
The crude solid often contains unreacted sulfur.
-
Recrystallization: Dissolve the crude product in hot Ethanol or Toluene. Filter hot to remove insoluble elemental sulfur. Cool the filtrate to crystallize the pure amine.
-
Alternative: Column chromatography (Silica gel, 0-40% EtOAc/Hexane) can be used if recrystallization yield is low.
-
Yield & Characterization
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Typical Yield: 65–75%
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Appearance: Yellow to orange crystalline solid.
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1H NMR (DMSO-
, 400 MHz): 8.10 (br s, 2H, ), 7.95 (d, Hz, 1H, H-4), 7.48 (dd, Hz, 1H, H-6), 7.15 (d, Hz, 1H, H-7). (Shifts are approximate based on core structure).
Process Optimization & Troubleshooting
Critical Parameters
| Parameter | Observation | Recommendation |
| Sulfur Stoichiometry | Excess sulfur increases conversion but complicates purification.[1] | Use 2.5 equiv. If sulfur persists in product, wash with |
| Base Choice | Morpholine is superior to | Piperidine can be used as an alternative but may lead to lower yields due to side reactions. |
| Temperature | Reaction stalls below | Maintain vigorous reflux.[2] For scale-up, ensure efficient condenser cooling to prevent solvent loss. |
Purification Workflow (DOT Diagram)
Caption: Purification strategy to separate elemental sulfur from the target heterocycle.[1]
Safety & Handling
-
H2S Evolution: Although the morpholine method minimizes gas evolution compared to acid-mediated routes, trace Hydrogen Sulfide (
) may be generated. Work in a well-ventilated fume hood. -
Brominated Compounds: Aryl bromides can be irritants. Wear nitrile gloves and eye protection.
-
Morpholine: Flammable and corrosive.[1] Avoid inhalation.
References
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Guan, Z. et al. (2015). Synthesis and Pharmacological Action of 3-Amino-2,1-benzisothiazoles. Journal of Medicinal Chemistry.
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Albert, A. H. et al. (1969).[1] The Chemistry of 2,1-Benzisothiazoles. Part I. Synthesis of 3-Amino-2,1-benzisothiazoles from o-Aminonitriles. Journal of the Chemical Society C: Organic.
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Patent WO2018217651A1 . (2018).[1] KRAS G12C Inhibitors and Methods of Using the Same. (Describes the use of 5-bromobenzo[c]isothiazol-3-amine as an intermediate).
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ChemicalBook . (2024).[1] 5-Bromobenzo[c]isothiazol-3-amine Product Page.
